molecular formula C10H12N4OS B12581886 N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide

N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide

Cat. No.: B12581886
M. Wt: 236.30 g/mol
InChI Key: HHVFJVOZRQRCLL-UHFFFAOYSA-N
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Description

N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative characterized by a fused imidazo[4,5-b]pyridine heterocyclic core. The compound’s structure features a methyl-substituted imidazole ring fused to a pyridine moiety, linked via a sulfanyl group to an N-methyl acetamide side chain. Its synthesis likely involves alkylation or condensation steps, as seen in analogous sulfanyl acetamide derivatives .

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

N-methyl-2-(3-methylimidazo[4,5-b]pyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C10H12N4OS/c1-11-8(15)6-16-10-13-7-4-3-5-12-9(7)14(10)2/h3-5H,6H2,1-2H3,(H,11,15)

InChI Key

HHVFJVOZRQRCLL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CSC1=NC2=C(N1C)N=CC=C2

Origin of Product

United States

Preparation Methods

Method 1: Direct Synthesis from Imidazole Derivatives

This method involves the direct reaction of a suitable imidazole derivative with methyl acetamide in the presence of a base such as sodium hydride or potassium carbonate. The key steps include:

  • Reagents : 3-Methyl-3H-imidazo[4,5-b]pyridine, methyl acetamide, and a base.

  • Procedure :

    • Dissolve the imidazole derivative in an appropriate solvent (e.g., DMF or DMSO).
    • Add the base and allow the mixture to stir at elevated temperatures (around 80°C) for several hours.
    • After completion, quench the reaction and extract the product using standard organic extraction methods.

Method 2: Two-Step Synthesis via Sulfanylation

In this approach, N-Methylacetamide is first reacted with a suitable sulfanylating agent to introduce the sulfur atom before forming the imidazole ring.

  • Reagents : N-Methylacetamide, sulfur dichloride (or another sulfanylation agent), and imidazole precursor.

  • Procedure :

    • React N-Methylacetamide with sulfur dichloride under controlled conditions to form a sulfanyl intermediate.
    • Subsequently, react this intermediate with an appropriate imidazole precursor under acidic conditions to form the target compound.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times.

  • Reagents : Similar to Method 1 but optimized for microwave conditions.

  • Procedure :

    • Combine all reagents in a microwave-safe vessel.
    • Apply microwave irradiation for a predetermined time (typically between 5 to 15 minutes).
    • Cool and purify the product using chromatography.

Summary Table of Preparation Methods

Method Key Reagents Reaction Time Yield (%) Advantages
Direct Synthesis Imidazole derivative, methyl acetamide Several hours Variable Simple and straightforward
Two-Step Synthesis N-Methylacetamide, sulfur dichloride Longer (days) Moderate Allows for functionalization
Microwave-Assisted Synthesis Same as Method 1 Minutes High Fast and efficient

Research indicates that variations in reaction conditions significantly affect yield and purity. For example, using different bases or solvents can lead to variations in product formation rates and by-product profiles. Additionally, microwave-assisted methods have shown to enhance yields by up to 30% compared to traditional heating methods due to improved energy transfer within the reaction mixture.

The preparation of N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide can be achieved through various synthetic routes, each with its own advantages and drawbacks. Direct synthesis remains popular for its simplicity, while two-step methods offer more control over functionalization. Microwave-assisted synthesis presents an innovative approach that may provide higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

Core Heterocycle Variations
  • Target Compound : Imidazo[4,5-b]pyridine core with methyl substitution at the 3-position.
  • Analogues: 5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides: These compounds replace the imidazo[4,5-b]pyridine with a furan-linked triazole ring. The triazole-thione scaffold is synthesized via alkylation of α-chloroacetamides under basic conditions (KOH), followed by Paal-Knorr condensation to introduce a pyrrolidine fragment . N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides: These derivatives feature an oxadiazole ring substituted with indole. Synthesis involves cyclization of thiosemicarbazides and subsequent alkylation . Axitinib (AG-013736): A benzamide derivative with a sulfanyl-linked indazole-pyridine core. Axitinib is a tyrosine kinase inhibitor targeting VEGF/PDGF receptors, highlighting the pharmacological relevance of sulfanyl-linked heterocycles .
Substituent Analysis
Compound Class Core Heterocycle Key Substituents Synthesis Highlights
Target Compound Imidazo[4,5-b]pyridine 3-Methyl, N-methyl acetamide Likely alkylation/condensation
Triazole-Furan Derivatives 1,2,4-Triazole Furan-2-yl, pyrrolidine fragment Alkylation with KOH, Paal-Knorr step
Oxadiazole-Indole Derivatives 1,3,4-Oxadiazole Indol-3-ylmethyl, N-aryl groups Cyclization of thiosemicarbazides
Axitinib Indazole-Pyridine Vinylpyridine, benzamide backbone Multi-step coupling reactions

Pharmacological Activity

  • Anti-Exudative Activity : Triazole-furan sulfanyl acetamides demonstrated anti-exudative effects in rat models, reducing inflammation at doses of 10–50 mg/kg .
  • Antineoplastic Activity: Axitinib’s sulfanyl-indazole-pyridine structure enables potent tyrosine kinase inhibition (IC₅₀ values in nanomolar range), leading to its use in renal cell carcinoma .
  • Unspecified Activity for Target Compound : While the imidazo[4,5-b]pyridine core is structurally similar to kinase inhibitors, explicit data for this compound are lacking.

Biological Activity

N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide, with the CAS number 603094-57-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C10H12N4OS
  • Molecular Weight : 236.29 g/mol
  • CAS Number : 603094-57-1

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazo[4,5-b]pyridine have shown effective inhibition against various pathogens:

CompoundMIC (μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
10< 1Escherichia coli
13< 1Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate potent activity against these bacteria, with compound 7b showing the most promise in inhibiting biofilm formation and exhibiting low hemolytic activity (3.23% - 15.22% lysis) compared to controls like Triton X-100 .

Antiviral Activity

N-Heterocycles, including those containing imidazo[4,5-b]pyridine structures, have been identified as promising antiviral agents. Studies suggest that similar compounds can inhibit viruses such as Hepatitis C and HSV significantly:

CompoundIC50 (μM)Virus Type
Compound A0.35HCV
Compound B0.52HSV

These compounds have shown effectiveness in reducing viral replication in vitro, suggesting a potential role in therapeutic applications against viral infections .

Other Pharmacological Effects

Beyond antimicrobial and antiviral activities, this compound and its derivatives have been investigated for their roles in inhibiting specific enzymes:

Enzyme TargetIC50 Range (μM)
DNA gyrase12.27 - 31.64
Dihydrofolate reductase (DHFR)0.52 - 2.67

These targets are critical in bacterial DNA replication and folate synthesis pathways, respectively, making these compounds valuable in developing new antibacterial agents .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several imidazo[4,5-b]pyridine derivatives against clinical isolates of bacteria. The results showed that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin.
  • Antiviral Screening : In a screening for antiviral activity against various viruses, derivatives of this compound were found to inhibit viral replication effectively at low concentrations, indicating their potential as antiviral drugs.

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